
1-(Difluoromethyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Difluoromethyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid is a compound of significant interest in the field of organic chemistry. The presence of the difluoromethyl group imparts unique physicochemical properties to the molecule, making it a valuable entity in various scientific and industrial applications. The compound’s structure includes a pyridine ring, a carboxylic acid group, and a difluoromethyl group, which collectively contribute to its reactivity and functionality.
Vorbereitungsmethoden
The synthesis of 1-(Difluoromethyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid typically involves difluoromethylation processes. One common method is the late-stage difluoromethylation, which can be achieved through various routes including electrophilic, nucleophilic, radical, and cross-coupling methods . The reaction conditions often involve the use of metal-based catalysts to transfer the CF2H group to the desired site on the molecule. Industrial production methods may utilize scalable protocols that ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
1-(Difluoromethyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s properties.
Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Difluoromethyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(Difluoromethyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds, enhancing the compound’s binding affinity to proteins and enzymes . This interaction can modulate the activity of the target molecules, leading to various biological effects. The pathways involved often include inhibition of enzymatic activity or alteration of protein function .
Vergleich Mit ähnlichen Verbindungen
1-(Difluoromethyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid can be compared with other difluoromethylated compounds such as 1-(Difluoromethyl)-2-nitrobenzene and difluoromethylated pyrazoles . These compounds share the difluoromethyl group, which imparts similar properties such as increased metabolic stability and enhanced binding affinity. the unique structure of this compound, particularly the presence of the pyridine ring and carboxylic acid group, distinguishes it from other similar compounds and contributes to its specific applications and reactivity .
Eigenschaften
Molekularformel |
C7H5F2NO3 |
|---|---|
Molekulargewicht |
189.12 g/mol |
IUPAC-Name |
1-(difluoromethyl)-4-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H5F2NO3/c8-7(9)10-2-1-5(11)4(3-10)6(12)13/h1-3,7H,(H,12,13) |
InChI-Schlüssel |
WTVFURYTGZEUPL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C=C(C1=O)C(=O)O)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


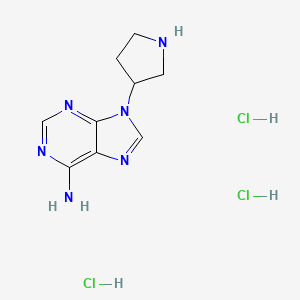
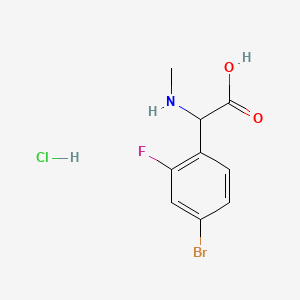
![3-[(2,2-Difluorocyclopropyl)methyl]oxolan-3-amine hydrochloride](/img/structure/B13475238.png)
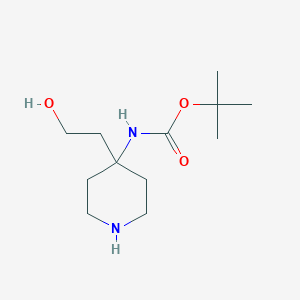
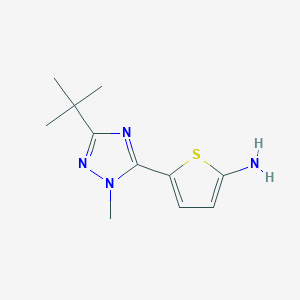
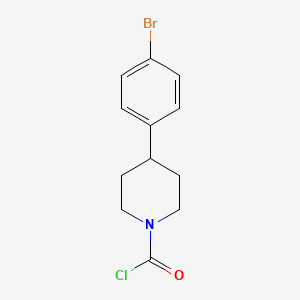
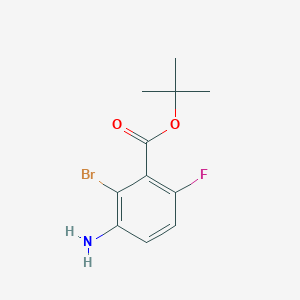
![2-Azabicyclo[3.1.0]hexan-4-one](/img/structure/B13475275.png)
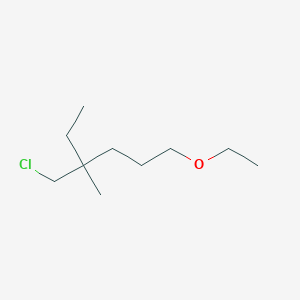
![Tert-butyl bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B13475279.png)
![3-Amino-5-[3-(trifluoromethyl)-2-pyridyl]pyrazole](/img/structure/B13475284.png)

![1-[3-(Trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13475302.png)
![1-{5-Oxaspiro[3.4]octan-2-yl}methanamine hydrochloride](/img/structure/B13475310.png)
